tert-Butyl 3-(2-phenylacetyl)benzylcarbamate

Description

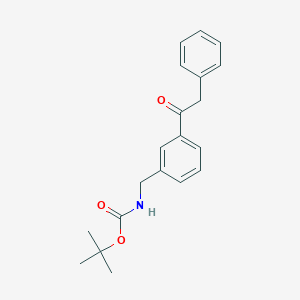

tert-Butyl 3-(2-phenylacetyl)benzylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a benzylamine moiety, with a 2-phenylacetyl substituent at the 3-position of the benzyl ring. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where carbamates serve as intermediates for protecting amines during multi-step reactions.

The 2-phenylacetyl group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to other carbamate analogs.

Properties

IUPAC Name |

tert-butyl N-[[3-(2-phenylacetyl)phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-14-16-10-7-11-17(12-16)18(22)13-15-8-5-4-6-9-15/h4-12H,13-14H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVJFSYDQJKFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(2-phenylacetyl)benzylcarbamate typically involves the reaction of 3-(2-phenylacetyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(2-phenylacetyl)benzylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, hydrogenation catalysts for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(2-phenylacetyl)benzylcarbamate has several scientific research applications:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It may be involved in the development of drug candidates and other therapeutic agents.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-phenylacetyl)benzylcarbamate primarily involves its role as a protecting group. It protects amine groups during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection process is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The key structural differences among tert-butyl benzylcarbamate analogs lie in the substituents on the benzyl ring. Below is a comparative analysis based on the evidence:

Key Observations:

- Substituent Effects: The 2-phenylacetyl group in the target compound introduces a bulky, electron-withdrawing moiety, which may reduce solubility in polar solvents compared to hydroxymethyl or formyl analogs. This contrasts with tert-butyl 3-cyano-5-methylbenzylcarbamate, where the cyano group enhances polarity .

- Thermal Stability : Unsubstituted tert-butyl benzylcarbamate (3g) exhibits a high melting point (156–158°C), likely due to crystalline packing efficiency, whereas substituted analogs (e.g., hydroxymethyl, phenylacetyl) may have lower melting points or exist as liquids .

Research Findings and Data Gaps

- Synthetic Challenges : highlights the use of TMEDA and n-butyllithium in carbamate synthesis, suggesting that sterically hindered analogs like this compound may require optimized lithiation conditions .

Biological Activity

tert-Butyl 3-(2-phenylacetyl)benzylcarbamate is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a tert-butyl group, a phenylacetyl moiety, and a benzylcarbamate functional group, has garnered attention for its biological activity, particularly its interactions with proteins and enzymes.

- Molecular Formula : C20H25NO3

- Molecular Weight : 325.40 g/mol

- Structure : The compound consists of a tert-butyl group attached to a phenylacetyl group linked via a benzylcarbamate.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes. This interaction can lead to the inhibition or modification of enzyme activity, making it a valuable tool in studying enzyme interactions and designing enzyme inhibitors.

Biological Activity

Research indicates that the compound exhibits various biological activities:

- Enzyme Inhibition : The carbamate group allows for stable interactions with serine and cysteine proteases, which are critical in numerous biological processes. These interactions can inhibit protease activity, making the compound a candidate for therapeutic applications against diseases that involve dysregulated protease activity.

- Protein Binding Studies : Interaction studies have shown that this compound forms stable complexes with several proteins, leading to significant modifications in their functional properties. This characteristic is crucial for understanding the mechanisms of action for potential drug development.

- Therapeutic Potential : Due to its ability to inhibit specific enzymes, the compound is being explored for its potential in treating conditions such as cancer and inflammatory diseases where protease activity is implicated.

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl 4-(2-phenylacetyl)benzylcarbamate | C20H25NO3 | Different positional isomer |

| tert-Butyl (3-oxo-3-phenylpropyl)carbamate | C18H23NO3 | Contains a ketone functional group |

| tert-Butyl N-[3-(aminomethyl)benzyl]carbamate | C19H24N2O3 | Features an amine group instead of phenylethylene |

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Protease Inhibition Study : A study assessed the inhibitory effects of the compound on serine proteases, demonstrating an IC50 value indicative of potent inhibition. The results highlighted the compound's potential as a therapeutic agent against diseases where serine proteases play a key role .

- Binding Affinity Experiments : Experiments using surface plasmon resonance (SPR) techniques showed that this compound binds with high affinity to specific protein targets, confirming its utility in drug design and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.